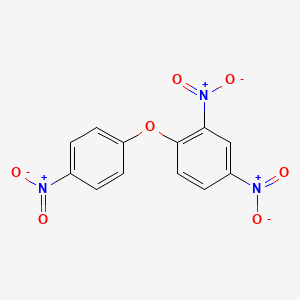

2,4-Dinitro-1-(4-nitrophenoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dinitro-1-(4-nitrophenoxy)benzol ist eine organische Verbindung mit der Summenformel C12H7N3O7. Es zeichnet sich durch das Vorhandensein von drei Nitrogruppen und einer Phenoxygruppe aus, die an einen Benzolring gebunden sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,4-Dinitro-1-(4-nitrophenoxy)benzol erfolgt in der Regel durch Nitrierung von 1-(4-nitrophenoxy)benzol. Die Reaktion wird mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure bei kontrollierten Temperaturen durchgeführt. Der Nitrierungsprozess führt zur Einführung von Nitrogruppen an den Positionen 2 und 4 des Benzolrings.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2,4-Dinitro-1-(4-nitrophenoxy)benzol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess beinhaltet eine sorgfältige Kontrolle der Temperatur, der Konzentration der Reagenzien und der Reaktionszeit, um das gewünschte Produkt zu erzielen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-1-(4-nitrophenoxy)benzene typically involves the nitration of 1-(4-nitrophenoxy)benzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The nitration process introduces nitro groups at the 2 and 4 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,4-Dinitro-1-(4-nitrophenoxy)benzol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann je nach verwendetem Oxidationsmittel zu verschiedenen Produkten oxidiert werden.

Reduktion: Die Reduktion der Nitrogruppen kann zur Bildung von Aminorivatderivaten führen.

Substitution: Die Nitrogruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators oder Natriumborhydrid verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, oft unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Produkte können Nitrobenzoesäuren oder andere oxidierte Derivate umfassen.

Reduktion: Aminorivatderivate wie 2,4-Diamino-1-(4-nitrophenoxy)benzol.

Substitution: Abhängig vom Nucleophil können die Produkte stark variieren, einschließlich halogenierter oder alkylierter Derivate.

Wissenschaftliche Forschungsanwendungen

2,4-Dinitro-1-(4-nitrophenoxy)benzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Vorstufe für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine möglichen Auswirkungen auf biologische Systeme untersucht, einschließlich seiner Interaktionen mit Enzymen und Proteinen.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und als Modellverbindung für die Untersuchung von Nitroaromaten untersucht.

Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2,4-Dinitro-1-(4-nitrophenoxy)benzol beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Proteinen. Die Nitrogruppen können Redoxreaktionen eingehen, was zur Bildung reaktiver Zwischenprodukte führt, die mit biologischen Molekülen interagieren können. Diese Interaktionen können zu verschiedenen biologischen Effekten führen, einschließlich der Hemmung der Enzymaktivität oder der Störung zellulärer Prozesse.

Wirkmechanismus

The mechanism of action of 2,4-Dinitro-1-(4-nitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,4-Dinitrophenol: Ähnlich in der Struktur, jedoch ohne die Phenoxygruppe.

1-Nitro-3-(4-nitrophenoxy)benzol: Enthält nur eine Nitrogruppe am Benzolring.

2,4-Dimethoxy-1-(2-nitro-propenyl)-benzol: Enthält Methoxygruppen anstelle von Nitrogruppen.

Einzigartigkeit

2,4-Dinitro-1-(4-nitrophenoxy)benzol ist einzigartig aufgrund des Vorhandenseins von drei Nitrogruppen und einer Phenoxygruppe, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie.

Eigenschaften

CAS-Nummer |

2363-36-2 |

|---|---|

Molekularformel |

C12H7N3O7 |

Molekulargewicht |

305.20 g/mol |

IUPAC-Name |

2,4-dinitro-1-(4-nitrophenoxy)benzene |

InChI |

InChI=1S/C12H7N3O7/c16-13(17)8-1-4-10(5-2-8)22-12-6-3-9(14(18)19)7-11(12)15(20)21/h1-7H |

InChI-Schlüssel |

FNJZWSYKDYMFPB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11974667.png)

![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974668.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11974673.png)

![N-(3,5-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11974681.png)

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974683.png)

![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methoxyphenyl)acetamide](/img/structure/B11974688.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974695.png)

![2-(2-Naphthyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11974731.png)